molecular formula C16H12N4O4 B2762429 N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide CAS No. 897616-50-1

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide

Cat. No.: B2762429
CAS No.: 897616-50-1
M. Wt: 324.296
InChI Key: ABORXALYBPZTBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide ( 897616-50-1) is a chemical compound with a molecular formula of C16H12N4O4 and a molecular weight of 324.29 g/mol . This reagent features a pyrido[1,2-a]pyrimidin-4-one core, a privileged scaffold in medicinal chemistry. Pyridopyrimidine derivatives are recognized as organic heterocyclic compounds consisting of a pyridine ring fused with a pyrimidine ring, and this structural motif is found in several pharmacologically active substances . For instance, related pyridopyrimidine structures are integral to established pharmaceutical agents such as Risperidone and Paliperidone . The presence of the 4-nitrobenzamide substituent on this core structure makes it a valuable intermediate for researchers exploring structure-activity relationships, particularly in the synthesis of novel compounds for biological screening . While the specific biological activity and mechanism of action for this exact compound may require further characterization, its well-defined molecular structure positions it as a compound of interest for chemical biology and drug discovery programs. It is supplied for early-stage research and screening purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-10-14(16(22)19-9-3-2-4-13(19)17-10)18-15(21)11-5-7-12(8-6-11)20(23)24/h2-9H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABORXALYBPZTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=CC2=N1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-oxopyrido[1,2-a]pyrimidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-aminobenzamide.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit protein kinases, which are crucial for cell signaling and growth. The nitro group can also undergo bioreduction, generating reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CAS: 946381-32-4)

  • Structure : Differs by replacing the 4-nitro group with a 4-butoxy substituent.
  • Molecular Formula : C₂₀H₂₁N₃O₃.
  • Molecular Weight : 351.4 g/mol .

N′-{(E)-[2-(4-Methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide (CAS: 325478-98-6)

  • Structure : Replaces the benzamide with a benzohydrazide group and introduces a 4-methylpiperidin-1-yl substituent.
  • Molecular Formula : C₂₁H₂₂N₆O₂.
  • Molecular Weight : 390.4 g/mol .
  • Key Differences : The hydrazide linkage and piperidinyl group may alter hydrogen-bonding capacity and metabolic stability.

Heterocyclic Core Modifications

6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one Derivatives

  • Structure : Features a benzo[b][1,4]oxazin-3-one core fused with a pyrimidine ring.
  • Synthesis : Prepared via reactions involving phenyl-1,2,4-oxadiazoles and acetic acid derivatives under basic conditions .
  • Key Differences: The benzo-oxazine moiety introduces additional oxygen-based polarity, contrasting with the pyrido-pyrimidinone core of the target compound.

Pyrimido[4,5-d]Pyrimidin-4(1H)-one Derivatives

  • Example: N-(3-(2-((2-Methoxy-4-(4-Methylpiperazin-1-yl)Phenyl)Amino)-5-Oxo-7,8,9,10-Tetrahydropyrimidino[4',5':4,5]Pyrimido[1,2-a][1,3]Diazepin-12(5H)-yl)Phenyl)Acrylamide (3c)
  • Structure: Contains a fused pyrimidino-pyrimido-diazepinone system with an acrylamide substituent.
  • Key Differences: Increased structural complexity and the presence of a diazepinone ring may enhance binding affinity to specific biological targets compared to simpler pyrido-pyrimidinones .

Comparative Analysis Table

Compound Name Core Structure Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
This compound Pyrido[1,2-a]pyrimidin-4-one 2-methyl, 4-nitrobenzamide C₁₆H₁₂N₄O₄ ~324.3 High polarity due to nitro group; potential for strong electron-withdrawing effects.
4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide Pyrido[1,2-a]pyrimidin-4-one 2-methyl, 4-butoxybenzamide C₂₀H₂₁N₃O₃ 351.4 Increased lipophilicity; reduced solubility in polar solvents.
N′-{(E)-[2-(4-Methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}benzohydrazide Pyrido[1,2-a]pyrimidin-4-one 4-methylpiperidin-1-yl, benzohydrazide C₂₁H₂₂N₆O₂ 390.4 Enhanced hydrogen-bonding capacity; potential for improved metabolic stability.
6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one Benzo[b][1,4]oxazin-3-one Amino-pyrimidine, substituted phenyl Varies Varies Oxygen-rich core; altered electronic and steric profiles.

Biological Activity

N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-nitrobenzamide is a compound belonging to the pyrido[1,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC₁₄H₁₂N₄O₃
Molecular Weight284.27 g/mol
CAS Number904824-97-1

The compound features a pyrido[1,2-a]pyrimidine core linked to a nitro-substituted benzamide group, which is significant for its biological properties.

Mechanisms of Biological Activity

Research indicates that compounds in the pyrido[1,2-a]pyrimidine class exhibit various biological activities, including:

1. Anticancer Activity:
Studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, they may act as inhibitors of kinases involved in cell cycle regulation and apoptosis.

2. Antimicrobial Properties:
Pyrido[1,2-a]pyrimidines have demonstrated activity against a range of bacterial and fungal pathogens. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

3. Enzyme Inhibition:
These compounds may inhibit key enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to reduced levels of tetrahydrofolate necessary for nucleotide synthesis, thereby affecting rapidly dividing cells like those in tumors.

Case Study 1: Anticancer Efficacy

A study published in MDPI highlighted the synthesis and evaluation of various pyrido[1,2-a]pyrimidine derivatives. Among these, this compound showed promising results against human cancer cell lines, exhibiting IC50 values indicating potent cytotoxicity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial potential of related compounds revealed that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was attributed to its ability to disrupt bacterial DNA replication processes .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer12
6-(2-chlorophenyl)-N-(pyridin-3-yl)pyrido[1,2-a]pyrimidin-3-amideAntimicrobial15
3-(trifluoromethyl)-N-(pyridin-3-yl)pyrido[1,2-a]pyrimidin-3-amideEnzyme Inhibition8

Q & A

Q. Critical Parameters :

FactorOptimal ConditionImpact on Yield
Temperature0–5°C (amide step); 80–100°C (cyclization)Higher cyclization temperatures improve ring closure but risk decomposition
SolventDMF or THFDMF enhances solubility but may require rigorous drying
Reaction Time12–24 hours (cyclization)Prolonged time increases conversion but may degrade sensitive nitro groups

Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.95 ppm (amide NH) and δ 8.33–8.04 ppm (nitrobenzene protons) confirm amide bond formation .
    • ¹³C NMR : Carbonyl signals at ~165 ppm (amide C=O) and ~170 ppm (pyrimidinone C=O) validate the core structure .
  • Mass Spectrometry : ESI-HRMS with [M+H]⁺ ion at m/z 353.08 (calculated) confirms molecular weight .

Resolving Contradictions : Discrepancies in carbonyl peak positions (e.g., solvent-induced shifts in DMSO vs. CDCl₃) require cross-validation with IR spectroscopy (C=O stretches at 1660–1680 cm⁻¹) .

What in vitro assays are recommended for initial bioactivity screening?

Basic Research Question

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against S. aureus and E. coli .
  • Anticancer Potential : MTT assays on HeLa or MCF-7 cell lines, with IC₅₀ values compared to doxorubicin controls .
  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase (COX-2), using ATP/NADH depletion as readouts .

Methodological Note : Include nitroreductase-specific assays to evaluate nitro group metabolic activation .

How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Advanced Research Question

  • Substituent Analysis :

    PositionModificationObserved Effect
    Pyrimidinone C-2Methyl → EthylIncreased lipophilicity (logP +0.5) but reduced COX-2 inhibition
    Benzamide para-NO₂Replace with CF₃Enhanced metabolic stability (t₁/₂ +2h) but lower solubility
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict binding to COX-2 or kinase active sites . Validate with mutagenesis studies on key residues (e.g., COX-2 Arg120) .

What strategies improve synthetic yield while minimizing byproducts?

Advanced Research Question

  • Design of Experiments (DoE) : Optimize via response surface methodology (RSM) for variables like solvent ratio (DMF:H₂O) and catalyst loading .
  • Byproduct Mitigation :
    • Use scavengers (e.g., polymer-bound isocyanate) to trap unreacted acyl chloride .
    • Purify via silica gel chromatography (ethyl acetate:hexane = 3:1) or recrystallization (ethanol/water) .

Case Study : A 15% yield increase was achieved by replacing THF with DMF and adding molecular sieves during cyclization .

How are molecular targets (e.g., enzymes) identified and validated for this compound?

Advanced Research Question

  • Target Identification :
    • Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
    • SPR Biosensing : Measure binding kinetics to immobilized kinases (KD < 1 μM suggests high affinity) .
  • Validation : CRISPR-Cas9 knockout of putative targets (e.g., EGFR) in cell lines; loss of compound efficacy confirms target relevance .

How should conflicting bioactivity data across studies be addressed?

Advanced Research Question

  • Root-Cause Analysis :

    ContradictionResolution Strategy
    Variable IC₅₀ valuesStandardize assay conditions (e.g., serum concentration, passage number)
    Discrepant MICsUse CLSI guidelines for antimicrobial testing; validate with reference strains
  • Meta-Analysis : Pool data from ≥3 independent studies; apply Cohen’s d to quantify effect size heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.